3-(2-Methylpiperidin-1-yl)propanoic acid
Overview
Description
Preparation Methods
The synthesis of 3-(2-Methylpiperidin-1-yl)propanoic acid typically involves the reaction of 2-methylpiperidine with a suitable propanoic acid derivative under controlled conditions. The reaction conditions often include the use of stoichiometric amounts of reagents and specific solvents to ensure high yield and purity . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .
Chemical Reactions Analysis
3-(2-Methylpiperidin-1-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles under specific conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
3-(2-Methylpiperidin-1-yl)propanoic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is utilized in studies involving enzyme interactions and protein modifications.
Medicine: Research into potential therapeutic applications, such as drug development and pharmacokinetics.
Industry: It is employed in the production of various chemical products and materials
Mechanism of Action
The mechanism of action of 3-(2-Methylpiperidin-1-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes . Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
3-(2-Methylpiperidin-1-yl)propanoic acid can be compared with other similar compounds, such as:
2-Methyl-3-(2-methylpiperidin-1-yl)propanoic acid: This compound has a similar structure but differs in the position of the methyl group.
3-(4-Methylpiperazin-1-yl)propanoic acid: Another related compound with a different piperidine ring substitution.
The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
3-(2-methylpiperidin-1-yl)propanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-8-4-2-3-6-10(8)7-5-9(11)12/h8H,2-7H2,1H3,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRXGDMFQJSOMRN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1CCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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